
N-(3-cyanophenyl)-3-cyclopentylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyanophenyl)-3-cyclopentylpropanamide, also known as CPP-ACP, is a compound that has gained significant attention in the field of dentistry due to its potential in preventing tooth decay. This compound is a derivative of casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP) and has been shown to have a unique mechanism of action in preventing dental caries. In
Aplicaciones Científicas De Investigación
Pharmaceutical Research and Development Compounds containing cyanophenyl or propanamide groups have been studied for their pharmacological properties. For example, cyanamide is known to inhibit aldehyde dehydrogenase, which is a mechanism utilized in the treatment of alcoholism (Deitrich, Troxell, & Worth, 1976). Similarly, N-(4-hydroxyphenyl)retinamide, a synthetic retinoid, has been investigated for its ability to induce apoptosis in malignant hematopoietic cell lines, suggesting potential applications in cancer therapy (Delia et al., 1993).
Materials Science and Corrosion Inhibition Research into acrylamide derivatives, including those with cyano and phenyl groups, has explored their effectiveness as corrosion inhibitors. A study on the corrosion inhibition of copper in nitric acid solutions by synthetic acrylamide derivatives demonstrated the potential of these compounds in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components (Abu-Rayyan et al., 2022).
Chemical Synthesis and Catalysis Compounds with cyanophenyl groups have been used in chemical synthesis, such as the electrophilic cyanation of aryl and heteroaryl bromides for the production of benzonitriles. This process is significant for creating pharmaceutical intermediates and other organic compounds (Anbarasan, Neumann, & Beller, 2011). Moreover, the synthesis of aromatic nitriles through directed C-H cyanation of arenes has been facilitated using N-cyano-N-phenyl-p-toluenesulfonamide, highlighting advancements in catalysis and synthetic efficiency (Gong et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
N-(3-cyanophenyl)-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c16-11-13-6-3-7-14(10-13)17-15(18)9-8-12-4-1-2-5-12/h3,6-7,10,12H,1-2,4-5,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUSYALOZVUREO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2754098.png)
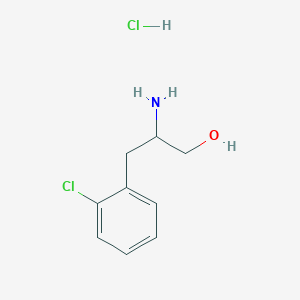
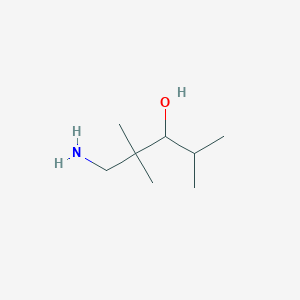




![11-Oxa-8,13-diazadispiro[3.0.55.34]tridecan-12-one;hydrochloride](/img/structure/B2754111.png)
![2-chloro-N-{1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-yl}pyridine-4-carboxamide](/img/structure/B2754113.png)
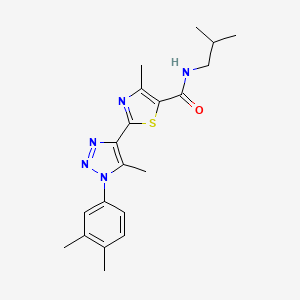

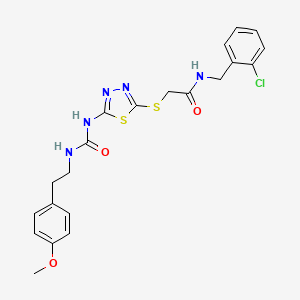
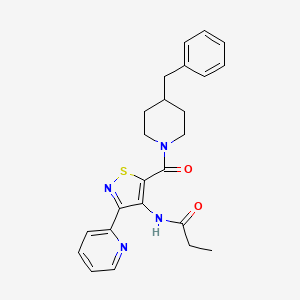
![1-(2-{[(4-Chlorobenzoyl)oxy]imino}-2-phenylethyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B2754121.png)